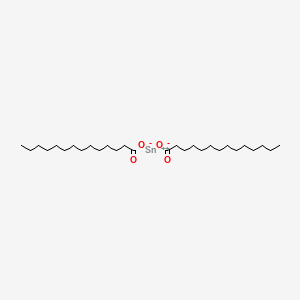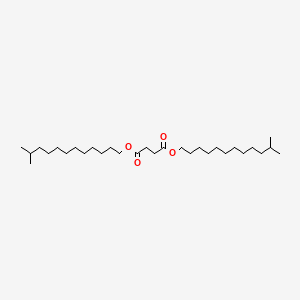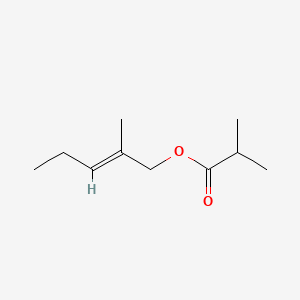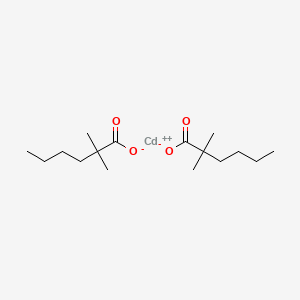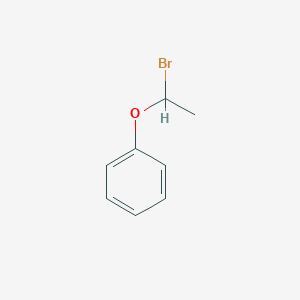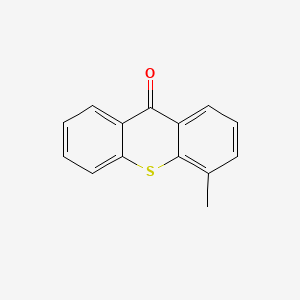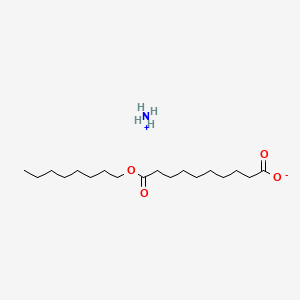
Schimawalin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Schimawalin B is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves homogenizing the dried leaves or flowers of Schima wallichii in aqueous acetone, followed by filtration and extraction with n-butanol-methanol (9:1). The butanol-soluble portion is then subjected to repeated column chromatography to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it chemically. The primary method of obtaining this compound remains extraction from natural sources.
Análisis De Reacciones Químicas
Types of Reactions: Schimawalin B, being a tannin, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: this compound can be hydrolyzed to yield simpler phenolic compounds.
Complexation: It can form complexes with proteins and metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: Metal salts like ferric chloride can be used for complexation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Hydrolysis: Simpler phenolic acids and sugars.
Complexation: Tannin-metal complexes.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying the properties and reactions of hydrolyzable tannins.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Industry: Potential use in the development of natural antioxidants and preservatives due to its ability to form complexes with proteins and metal ions.
Mecanismo De Acción
The mechanism by which Schimawalin B exerts its effects, particularly its anti-HIV activity, involves the inhibition of viral replication. It is believed to interfere with the viral enzymes and proteins necessary for the virus to replicate and infect host cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form complexes with proteins is a key factor.
Comparación Con Compuestos Similares
Schimawalin B is unique among tannins due to its dimeric structure. Similar compounds include:
Camelliin A and B: Also dimeric hydrolyzable tannins isolated from Camellia species.
Gemin D: A monomeric hydrolyzable tannin with similar anti-HIV activity.
Uniqueness: this compound’s unique dimeric structure and its significant biological activities, particularly its anti-HIV properties, set it apart from other tannins
Propiedades
Número CAS |
138614-71-8 |
|---|---|
Fórmula molecular |
C75H52O48 |
Peso molecular |
1721.2 g/mol |
Nombre IUPAC |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[4,5,6-trihydroxy-1-oxo-3-(3,4,5-trihydroxybenzoyl)oxyhexan-2-yl]oxycarbonylphenoxy]-9,14,16-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoate |
InChI |
InChI=1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2 |
Clave InChI |
DLUUWUXPYGQUJI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)OC4C(C(C(OC4O1)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C(C(CO)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


